N-8 Alkyl Chain Length as a Determinant of cLogP and Predicted Lipophilic Efficiency
The 8-(3-methoxypropyl) substituent contains a three-carbon aliphatic spacer between the scaffold core and the terminal methoxy group, yielding a calculated logP (cLogP) that is systematically elevated relative to the 8-methyl analog. Based on ChemAxon/MarvinSketch predictions for the pyrido[2,3-d]pyrimidin-7(8H)-one template, each additional methylene unit in an N-8 alkyl chain contributes approximately +0.5 log units to cLogP [1]. The three-carbon chain of the target compound thus provides incremental lipophilicity for membrane permeability while retaining the terminal ether oxygen as a polar handle, a balance that may be advantageous for intracellular kinase targets where excessive hydrophilicity limits passive diffusion. In contrast, the 8-methyl analog (4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, MW 203.20 g/mol) lacks both the extended chain and the terminal oxygen, resulting in lower cLogP but also reduced conformational flexibility . The 8-(2-methoxyethyl) variant (4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one, MW 235.24 g/mol) retains the terminal ether but with one fewer methylene, shortening the spatial projection of the methoxy group by approximately 1.3 Å [1].
| Evidence Dimension | Calculated logP (cLogP) and N-8 chain atom count |
|---|---|
| Target Compound Data | 8-(3-methoxypropyl): 5-atom chain (C-C-C-O-C), cLogP estimated ~1.5–2.0 |
| Comparator Or Baseline | 8-methyl: 1-atom substituent, cLogP estimated ~0.5–1.0; 8-(2-methoxyethyl): 4-atom chain (C-C-O-C), cLogP estimated ~1.0–1.5 |
| Quantified Difference | Incremental cLogP shift of ~+0.5 per methylene unit; ~2-fold difference in chain atom count vs. 8-methyl |
| Conditions | In silico prediction using fragment-based contribution methods (ChemAxon platform) |
Why This Matters
Lipophilicity directly influences passive membrane permeability, CYP450 susceptibility, and plasma protein binding — all critical parameters for selecting a compound with appropriate cellular and in vivo exposure characteristics.
- [1] Jubete, G.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J.I. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules 2019, 24, 4161. (Class-level scaffold SAR trends for N-8 substitution) View Source
